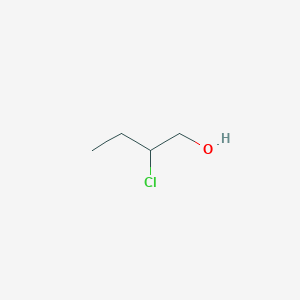
2-Chlorobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorobutan-1-ol is an organic compound with the molecular formula C4H9ClO. It is a chlorinated alcohol, specifically a chlorohydrin, which means it contains both a hydroxyl group (-OH) and a chlorine atom attached to the carbon chain. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
2-Chlorobutan-1-ol can be synthesized through several methods. One common method involves the reaction of 2-butanol with hydrochloric acid (HCl). This reaction proceeds via an SN1 mechanism, where the hydroxyl group of 2-butanol is replaced by a chlorine atom, forming this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of butanol in the presence of a catalyst. This process ensures high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
化学反応の分析
Types of Reactions
2-Chlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form butanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form butanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) are employed in substitution reactions.
Major Products Formed
Oxidation: Butanone or butanal, depending on the oxidizing agent and conditions.
Reduction: Butanol.
Substitution: Butanol or other substituted products depending on the nucleophile used.
科学的研究の応用
2-Chlorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds and alcohols.
Biology: It serves as a reagent in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential use in pharmaceutical formulations and drug development.
Industry: It is utilized in the production of various chemicals, including solvents and plasticizers
作用機序
The mechanism of action of 2-chlorobutan-1-ol involves its reactivity due to the presence of both the hydroxyl group and the chlorine atom. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the chlorine atom can undergo nucleophilic substitution and elimination reactions. These properties make it a versatile compound in chemical synthesis .
類似化合物との比較
Similar Compounds
1-Chlorobutan-2-ol: A secondary alcohol with a chlorine atom on the second carbon.
Chlorobutanol (1,1,1-Trichloro-2-methylpropan-2-ol): A chlorinated alcohol with three chlorine atoms and a hydroxyl group on a tertiary carbon
Uniqueness
2-Chlorobutan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its combination of a primary alcohol and a chlorine atom makes it particularly useful in organic synthesis and industrial applications .
特性
IUPAC Name |
2-chlorobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKYBLHOYVORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














